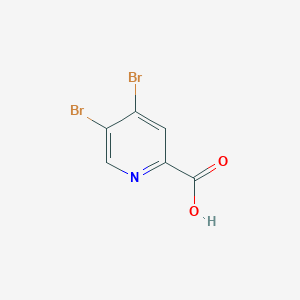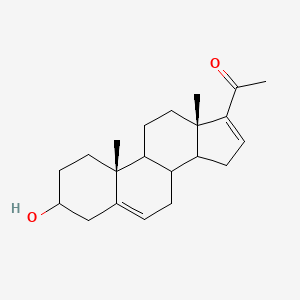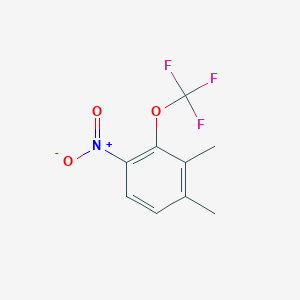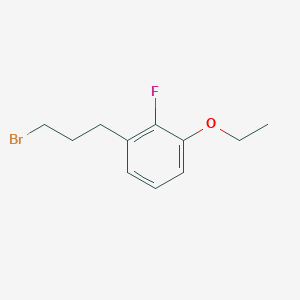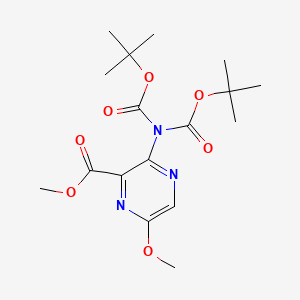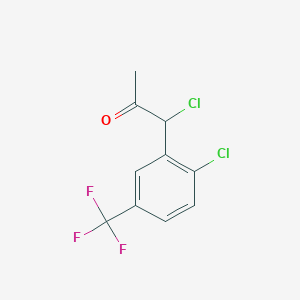
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atoms may participate in electrophilic or nucleophilic interactions, depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
1-Chloro-1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: This compound lacks the propan-2-one moiety, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenyl ring, which alters its chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has different functional groups, leading to distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C10H7Cl2F3O |
|---|---|
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
1-chloro-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-4-6(10(13,14)15)2-3-8(7)11/h2-4,9H,1H3 |
Clave InChI |
UOEOHVOYIAIMOF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



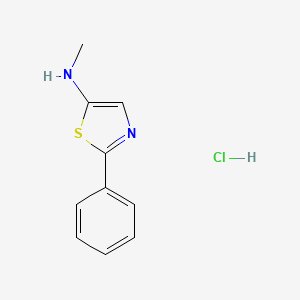
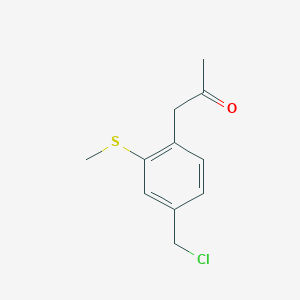


![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

